
Wdr5-IN-4 (tfa)
概要
説明
WDR5-IN-4 (TFA) は、クロマチン関連WDリピート含有タンパク質5(WDR5)のWIN部位の阻害剤です。解離定数(Kd)は0.1ナノモルです。この化合物は、WDR5をクロマチンから置換し、関連遺伝子の発現を低下させることで、翻訳阻害と核小体ストレスを引き起こします。 抗がん活性で知られています .
準備方法
合成経路と反応条件: WDR5-IN-4 (TFA)の調製には、複数の合成ステップが含まれます。この化合物は、重要な中間体の生成とその後の最終生成物への変換を含む一連の化学反応によって合成されます。 反応条件には通常、有機溶媒、触媒、および特定の温度と圧力の条件が含まれ、目的の化学変換が保証されます .
工業生産方法: WDR5-IN-4 (TFA)の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 この化合物は、しばしばバッチ反応器で生産され、最終生成物は結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製されます .
化学反応の分析
反応の種類: WDR5-IN-4 (TFA)は、次の化学反応を含むさまざまな化学反応を受けます。
置換反応: 分子内の官能基の置換を含む。
酸化還元反応: 化合物の特定の原子における酸化状態を変更する。
一般的な試薬と条件:
置換反応: 多くの場合、制御された温度と溶媒条件下での求核剤または求電子剤を含む。
酸化還元反応: 過酸化水素や水素化ホウ素ナトリウムなどの酸化剤または還元剤を特定のpHと温度条件下で使用します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は異なる官能基を持つ誘導体をもたらす可能性があり、酸化還元反応は化合物の酸化状態の変化をもたらす可能性があります .
科学研究の応用
化学: WDR5-IN-4 (TFA)は、クロマチン生物学と遺伝子発現におけるWDR5の役割を研究するための研究ツールとして使用されます。 クロマチン関連プロセスの基盤となる分子メカニズムの理解に役立ちます .
生物学: 生物学的研究において、WDR5-IN-4 (TFA)は、転写調節や核小体ストレスなど、さまざまな細胞プロセスにおけるWDR5の機能を調査するために使用されます。 また、WDR5阻害が細胞増殖と分化に与える影響を研究するためにも使用されます .
医学: WDR5-IN-4 (TFA)は、抗がん剤として潜在的な可能性を示しています。これは、前臨床研究で使用されており、がん細胞の増殖を阻害し、細胞死を誘導する際の有効性を評価しています。 この化合物は、さまざまな種類のがんを治療する際の潜在的な治療応用についても検討されています .
産業: 製薬業界では、WDR5-IN-4 (TFA)は創薬および開発に使用されています。 WDR5および関連タンパク質を標的とする新しい阻害剤の開発のためのリード化合物として役立ちます .
科学的研究の応用
Chemistry: WDR5-IN-4 (TFA) is used as a research tool to study the role of WDR5 in chromatin biology and gene expression. It helps in understanding the molecular mechanisms underlying chromatin-associated processes .
Biology: In biological research, WDR5-IN-4 (TFA) is used to investigate the function of WDR5 in various cellular processes, including transcriptional regulation and nucleolar stress. It is also used to study the impact of WDR5 inhibition on cell proliferation and differentiation .
Medicine: WDR5-IN-4 (TFA) has shown potential as an anti-cancer agent. It is used in preclinical studies to evaluate its efficacy in inhibiting cancer cell growth and inducing cell death. The compound is also being explored for its potential therapeutic applications in treating various types of cancer .
Industry: In the pharmaceutical industry, WDR5-IN-4 (TFA) is used in drug discovery and development. It serves as a lead compound for developing new inhibitors targeting WDR5 and related proteins .
作用機序
WDR5-IN-4 (TFA)は、クロマチン関連タンパク質であるWDR5のWIN部位に結合することによってその効果を発揮します。この結合により、WDR5がクロマチンから置換され、関連遺伝子の発現が低下します。WDR5の阻害により、翻訳阻害と核小体ストレスが発生し、最終的に抗がん効果をもたらします。 含まれる分子標的と経路には、WDR5仲介クロマチン相互作用の破壊と遺伝子発現の阻害が含まれます .
類似化合物との比較
類似化合物:
OICR-9429: 同様の抗がん特性を持つWDR5のもう1つのWIN部位阻害剤。
独自性: WDR5-IN-4 (TFA)は、WDR5のWIN部位に対する高い親和性、解離定数0.1ナノモルで独自です。この高い親和性は、強力なWDR5阻害剤となり、有意な翻訳阻害と核小体ストレスにつながります。 WIN部位に対する特異性は、WDR5上の異なる部位を標的とする可能性のある他の阻害剤とは異なります .
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPJMNSZVVBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


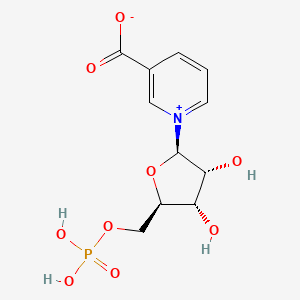

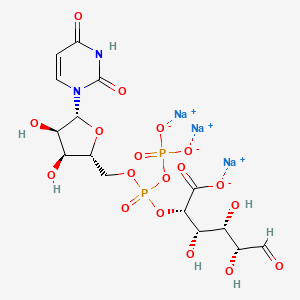
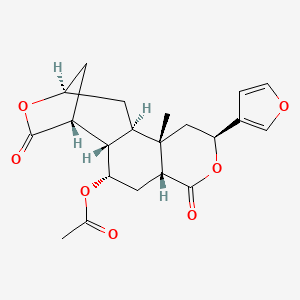
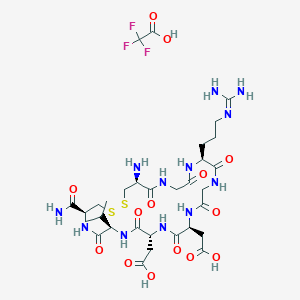


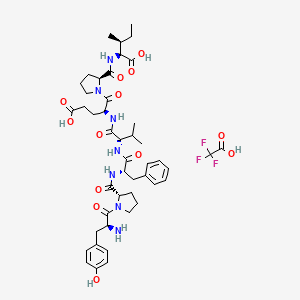

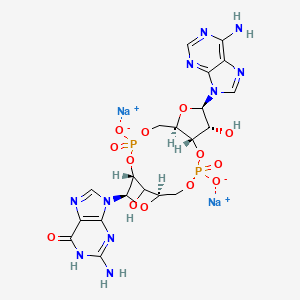
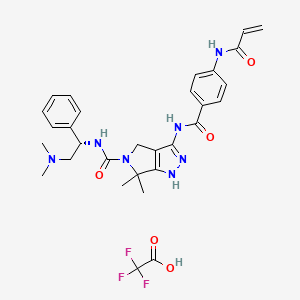

![1-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)imidazole-2-carboxamide](/img/structure/B8107718.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Acetamide](/img/structure/B8107720.png)
